13H-Benzo(h)pyrido(2,3-a)carbazole

Description

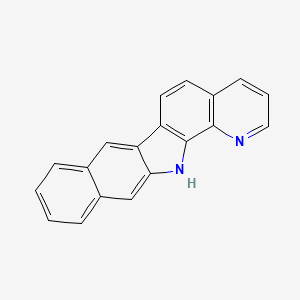

13H-Benzo(h)pyrido(2,3-a)carbazole (CAS: 77503-33-4) is a polycyclic aromatic heterocycle featuring a carbazole core fused with pyridine and benzene rings. Its molecular formula is C₁₉H₁₂N₂, with a molecular weight of 268.33 g/mol . The compound’s structure comprises three fused aromatic systems: a carbazole moiety (two indole-like rings sharing a central benzene ring) integrated with a pyridine ring at the (2,3-a) position and an additional benzene ring at the benzo(h) position (Figure 1). This unique arrangement confers distinct electronic and steric properties, making it a subject of interest in materials science and medicinal chemistry.

Properties

CAS No. |

77976-32-0 |

|---|---|

Molecular Formula |

C19H12N2 |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

12,15-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14(19),15,17,20-decaene |

InChI |

InChI=1S/C19H12N2/c1-2-5-14-11-17-16(10-13(14)4-1)15-8-7-12-6-3-9-20-18(12)19(15)21-17/h1-11,21H |

InChI Key |

CEKDJONZCQXCTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C5=C(C=CC=N5)C=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13H-Benzo(h)pyrido(2,3-a)carbazole typically involves multi-step organic reactions. One common method is the Borsche-Drechsel cyclization, where phenylhydrazine is condensed with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole. This intermediate is then oxidized to form the desired compound .

Industrial Production Methods: Industrial production of this compound often involves the selective crystallization from molten coal tar at high temperatures or low pressures. This method is economically viable due to the compound’s concentration in the anthracene distillate during coal tar distillation .

Chemical Reactions Analysis

Types of Reactions: 13H-Benzo(h)pyrido(2,3-a)carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents like red lead or potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can have different chemical and physical properties .

Scientific Research Applications

13H-Benzo(h)pyrido(2,3-a)carbazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential biological activities, including anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 13H-Benzo(h)pyrido(2,3-a)carbazole involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Positional Isomers

- 13H-Benzo(g)pyrido(2,3-a)carbazole (CAS: 207-85-2): This isomer differs in the position of the fused benzene ring (benzo(g) instead of benzo(h)). Despite structural similarities, it exhibits a questionable carcinogenic profile, with tumorigenic effects observed in mice (oral TDLo: 2880 mg/kg over 24 weeks) .

Indolocarbazoles

Indolocarbazoles, such as indolo[2,3-a]carbazole derivatives, share a carbazole core but replace the pyridine ring with indole fragments. In contrast, 13H-Benzo(h)pyrido(2,3-a)carbazole’s pyridine incorporation may reduce planarity, affecting DNA intercalation capacity compared to indolocarbazoles.

Thienylpyrrolocarbazoles

BMS 251873, a benzo[b]thienylpyrrolocarbazole, demonstrates DNA-dependent protein kinase inhibition due to its extended conjugation and carbohydrate substituents . The absence of a thienyl group and carbohydrate linkage in this compound likely diminishes such activity but may enhance thermal stability.

Physicochemical and Toxicological Properties

Table 1: Comparative Analysis of Selected Carbazole Derivatives

Key Observations:

Electronic Properties : The pyridine ring in this compound introduces electron-deficient regions, unlike purely hydrocarbon-based carbazoles. This may enhance charge transport properties in materials applications .

Solubility : Indolocarbazoles with polar substituents (e.g., glycosides in BMS 251873) exhibit higher aqueous solubility, whereas this compound’s hydrophobicity may limit bioavailability .

Toxicity: The benzo(g) isomer’s carcinogenicity highlights the impact of ring fusion position on safety profiles, though analogous data for the benzo(h) isomer remains lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.